1-(1,3-benzoxazol-2-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}pyrrolidine-2-carboxamide
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Overview
Description
1-(1,3-benzoxazol-2-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}pyrrolidine-2-carboxamide is a complex organic compound that features a combination of benzoxazole, thiophene, pyrazine, and pyrrolidine moieties
Preparation Methods
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of benzo[d]oxazole derivatives, followed by the introduction of the thiophene and pyrazine groups through coupling reactions. The final step involves the formation of the pyrrolidine-2-carboxamide moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Coupling Reactions: These reactions involve the formation of new carbon-carbon or carbon-heteroatom bonds, often using palladium or copper catalysts.
Scientific Research Applications
1-(1,3-benzoxazol-2-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-(1,3-benzoxazol-2-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}pyrrolidine-2-carboxamide include other benzoxazole derivatives, thiophene-containing compounds, and pyrazine-based molecules. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan derivatives have been studied for their antimicrobial activity and computational properties .
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c27-20(24-13-15-19(23-10-9-22-15)18-8-4-12-29-18)16-6-3-11-26(16)21-25-14-5-1-2-7-17(14)28-21/h1-2,4-5,7-10,12,16H,3,6,11,13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZNCHSVHYZMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=NC=CN=C4C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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